molecular formula C18H13NO2 B079554 Tetrophan CAS No. 83-93-2

Tetrophan

Cat. No.: B079554
CAS No.: 83-93-2
M. Wt: 275.3 g/mol
InChI Key: QWNOQAWEROHNNQ-UHFFFAOYSA-N
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Description

Tetrophan is a chemical compound with the molecular formula C18H13NO2. It is known for its unique structural properties and potential applications in various fields of science and industry. This compound is characterized by its aromatic ring system, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrophan can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of advanced catalytic systems and continuous monitoring ensures the efficient production of this compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Tetrophan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the molecule that can interact with different reagents.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the specific functional groups present in this compound.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tetrophan has a wide range of applications in scientific research:

    Chemistry: this compound is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in various chemical reactions.

    Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of probes and sensors for detecting specific biomolecules.

    Medicine: this compound is investigated for its potential therapeutic properties. It is being explored as a candidate for drug development, particularly in the treatment of certain diseases.

    Industry: In industrial applications, this compound is used in the production of polymers, dyes, and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which Tetrophan exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes. The exact molecular targets and pathways depend on the specific application of this compound.

Comparison with Similar Compounds

  • Tryptophan
  • 5-Hydroxytryptophan
  • Phenylalanine
  • Tyrosine

Tetrophan’s unique properties make it a valuable compound in various fields, highlighting its potential for future research and development.

Properties

IUPAC Name

5,6-dihydrobenzo[c]acridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO2/c20-18(21)16-13-7-3-4-8-15(13)19-17-12-6-2-1-5-11(12)9-10-14(16)17/h1-8H,9-10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNOQAWEROHNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C4=CC=CC=C41)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30232115
Record name Tetrophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83-93-2
Record name Tetrophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-DIHYDROBENZO(C)ACRIDINE-7-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETROPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U947K73Q2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Tetrophan and what were its primary therapeutic targets?

A1: this compound, chemically known as 3,4-dihydro-1,2-benzacridine-5-carboxylic acid, was investigated for its potential therapeutic effects on the central nervous system, particularly in conditions like multiple sclerosis and tabes dorsalis []. While initial reports suggested potential benefits for spasticity in multiple sclerosis [], subsequent studies presented conflicting results [, ].

Q2: How does this compound exert its effects on the body?

A2: this compound appears to act directly on muscles, inducing a state of increased excitability []. This can manifest as muscle spasms or, at higher doses, full-blown tetanic convulsions []. While the exact mechanism remains unclear, it is suggested that this compound might interfere with the normal inhibitory signals within the spinal cord, leading to uncontrolled muscle contractions [].

Q3: Did this compound show any effect on other organ systems?

A4: Research suggests that this compound can impact the cardiovascular system. In animal models, low doses caused temporary drops in blood pressure, while higher doses led to cardiovascular collapse []. This effect was observed in conjunction with a transient cessation of breathing, suggesting a complex interplay with both circulatory and respiratory control mechanisms [].

Q4: How did this compound affect the heart in experimental settings?

A5: Studies using isolated guinea pig hearts demonstrated that this compound could directly impact cardiac muscle function []. It initially increased the force of contractions but eventually led to a slowing of the heart rate and reduced blood flow through the coronary arteries []. Additionally, electrocardiogram (ECG) changes after this compound administration resembled those seen with digitalis toxicity, further emphasizing its potential for cardiac complications [].

Q5: Were there any significant side effects observed with this compound use?

A6: A notable side effect observed with this compound was the development of movement disorders resembling myotonia, particularly at higher doses []. Patients experienced muscle stiffness, difficulty initiating and relaxing movements, and an inability to quickly release grasped objects []. These effects appeared to be dose-dependent, as reducing the dosage often alleviated these myotonia-like symptoms [].

Q6: What is the current status of this compound in clinical practice?

A7: Based on the available research, this compound is not currently used in clinical practice. The conflicting findings regarding its efficacy, coupled with the potential for serious side effects like myotonia and cardiovascular complications, have limited its therapeutic application [, , ]. Further research is needed to fully elucidate its mechanisms of action and explore potential therapeutic uses while addressing safety concerns.

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